4-Fluoro-1-methoxy-2-naphthoic acid
Overview
Description
4-Fluoro-1-methoxy-2-naphthoic acid is an organic compound belonging to the family of naphthalene carboxylic acids. It has the molecular formula C12H9FO3 and a molecular weight of 220.2 g/mol . This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a naphthalene ring, making it a unique derivative of naphthoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-methoxy-2-naphthoic acid can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of 1-substituted naphthalene, followed by hypochlorite oxidation to form the corresponding naphthoic acid. This intermediate is then reduced using lithium aluminum hydride to yield the carbinol, which is subsequently brominated and fluorinated . Another method involves the reaction of 1-methoxynaphthalene with potassium tert-butoxide and butyllithium in the presence of cyclohexane and tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The choice of reagents and reaction conditions may vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1-methoxy-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
4-Fluoro-1-methoxy-2-naphthoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-methoxy-2-naphthoic acid involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of Yersinia PTP YopH, an enzyme involved in bacterial virulence . The compound’s extended aromatic system allows it to interact with the enzyme’s active site, thereby inhibiting its activity.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-1-naphthoic acid: Similar in structure but lacks the methoxy group.
1-Methoxy-2-naphthoic acid: Similar in structure but lacks the fluorine atom.
Uniqueness
4-Fluoro-1-methoxy-2-naphthoic acid is unique due to the presence of both fluorine and methoxy groups on the naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-fluoro-1-methoxynaphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO3/c1-16-11-8-5-3-2-4-7(8)10(13)6-9(11)12(14)15/h2-6H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPJNLSSYVNWCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C2=CC=CC=C21)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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